(R)-1-(Isoxazol-3-yl)ethanol
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Overview
Description
®-1-(Isoxazol-3-yl)ethanol is a chiral compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Isoxazol-3-yl)ethanol can be achieved through several methods. One common approach involves the enantioselective reduction of isoxazole derivatives. For instance, the reduction of isoxazole-3-carboxylic acid esters using chiral catalysts can yield ®-1-(Isoxazol-3-yl)ethanol with high enantiomeric purity .
Industrial Production Methods
Industrial production of ®-1-(Isoxazol-3-yl)ethanol typically involves the use of large-scale catalytic processes. These processes often employ chiral ligands and catalysts to ensure high selectivity and yield. The reaction conditions are optimized to achieve efficient conversion rates and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
®-1-(Isoxazol-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions include various isoxazole derivatives, such as ketones, aldehydes, and substituted alcohols .
Scientific Research Applications
®-1-(Isoxazol-3-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of chiral drugs.
Mechanism of Action
The mechanism of action of ®-1-(Isoxazol-3-yl)ethanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
(S)-1-(Isoxazol-3-yl)ethanol: The enantiomer of ®-1-(Isoxazol-3-yl)ethanol, with similar chemical properties but different biological activities.
Isoxazole-3-carboxylic acid: A precursor in the synthesis of ®-1-(Isoxazol-3-yl)ethanol.
Isoxazole-5-carboxylic acid: Another isoxazole derivative with distinct chemical and biological properties.
Uniqueness
®-1-(Isoxazol-3-yl)ethanol is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial in various applications, particularly in medicinal chemistry where enantiomeric purity can significantly influence drug efficacy and safety .
Properties
Molecular Formula |
C5H7NO2 |
---|---|
Molecular Weight |
113.11 g/mol |
IUPAC Name |
(1R)-1-(1,2-oxazol-3-yl)ethanol |
InChI |
InChI=1S/C5H7NO2/c1-4(7)5-2-3-8-6-5/h2-4,7H,1H3/t4-/m1/s1 |
InChI Key |
OJSDNYAMXINJQD-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@H](C1=NOC=C1)O |
Canonical SMILES |
CC(C1=NOC=C1)O |
Origin of Product |
United States |
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